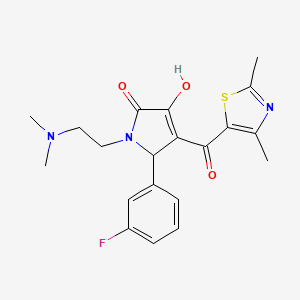

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

This compound belongs to the pyrrolone family, characterized by a five-membered lactam ring (1H-pyrrol-2(5H)-one) with multiple functional modifications. Key structural features include:

- Aminoethyl substituent: A 2-(dimethylamino)ethyl group at position 1, enhancing solubility via its basic tertiary amine moiety.

- Aromatic and polar groups: A 3-fluorophenyl group at position 5 (electron-withdrawing, enhancing metabolic stability) and a 3-hydroxy group at position 3 (hydrogen-bond donor/acceptor) .

The compound’s design likely targets enzymes or receptors requiring both hydrophobic (thiazole, fluorophenyl) and hydrophilic (hydroxy, dimethylaminoethyl) interactions.

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(3-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3S/c1-11-19(28-12(2)22-11)17(25)15-16(13-6-5-7-14(21)10-13)24(9-8-23(3)4)20(27)18(15)26/h5-7,10,16,26H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRLBIDDZOTIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CCN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one , also referred to as a pyrrolone derivative, is characterized by its complex structure, which incorporates a pyrrole ring, thiazole moiety, and various functional groups. This unique combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural features of this compound can be summarized in the following table:

| Structural Feature | Description |

|---|---|

| Pyrrole Ring | Central to the compound's structure |

| Thiazole Moiety | Contributes to potential biological activity |

| Dimethylamino Group | Enhances solubility and bioavailability |

| Fluorophenyl Substitution | May influence pharmacological properties |

Case Studies

- Anticancer Activity : A study on related pyrrolone derivatives indicated significant cytotoxic effects against cancer cell lines, suggesting that the incorporation of similar functional groups could enhance the activity of this compound.

- Antimicrobial Evaluation : Research on thiazole derivatives revealed effective inhibition of bacterial growth, highlighting the potential for this compound to exhibit similar properties.

The exact mechanism of action for this specific compound remains unexplored in the literature. However, based on related compounds, potential mechanisms may include:

- Inhibition of key enzymes involved in metabolic pathways.

- Disruption of cellular membranes leading to cell death.

- Interaction with DNA or RNA leading to interference in replication.

Future Research Directions

Further studies are essential to elucidate the biological activity and mechanisms of action for this compound. Suggested areas for future research include:

- In vitro and In vivo Studies : Conducting biological assays to evaluate efficacy against various cancer cell lines and microbial strains.

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the molecular structure affect biological activity.

- Toxicological Assessments : Evaluating safety profiles to understand potential side effects or hazards.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pyrrolone derivatives and related heterocycles. Below is a detailed comparison:

Core Structure and Substituent Variations

Physicochemical and Pharmacokinetic Properties

Notes:

- The dimethylaminoethyl group in the target compound balances lipophilicity and solubility better than diethylaminoethyl derivatives .

- Fluorophenyl enhances metabolic stability compared to ethoxy- or methoxy-substituted aromatics .

- Thiazole-carbonyl derivatives generally show higher binding affinity than furan or thiophene analogues due to stronger electronegativity and aromaticity .

Research Findings and Functional Insights

- Biological Activity : Analogues with thiazole-carbonyl groups (e.g., ) exhibit kinase inhibition (e.g., EGFR, VEGFR2), suggesting the target may share this activity .

- Docking Studies : Molecular docking (via programs like GOLD, ) predicts strong interactions between the thiazole-carbonyl group and ATP-binding pockets in kinases .

Notes

- Limited direct biological data exist for the target compound; inferences are drawn from structurally related molecules.

- Further studies should prioritize in vitro kinase assays and ADMET profiling.

- Synthetic routes may require optimization to improve yields, as seen in low-yield analogues (e.g., 18% yield in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.